3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one
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Overview
Description
3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one: is an organic compound belonging to the class of indenes and isoindenes. These compounds contain an indene moiety, which consists of a cyclopentadiene fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one typically involves the bromination of 5-hydroxy-2-(4-hydroxyphenyl)inden-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indenes with various functional groups.
Scientific Research Applications
Chemistry: 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one is used as a building block in organic synthesis
Biology: This compound has shown potential as a ligand for various biological receptors, making it a candidate for drug discovery and development. It can interact with estrogen receptors and other nuclear receptors, influencing gene expression and cellular functions .
Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory, anticancer, and antimicrobial properties. These properties make it a promising candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications .
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one involves its interaction with specific molecular targets, such as estrogen receptors and nuclear receptor coactivators. By binding to these targets, the compound can modulate gene expression and influence various cellular pathways. This interaction can lead to changes in cell proliferation, differentiation, and apoptosis, which are crucial for its potential therapeutic effects .
Comparison with Similar Compounds
- 3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one
- 5-Bromo-2,3-dihydro-1H-inden-1-one oxime
- 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
Comparison: While these compounds share structural similarities, 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical reactivity and biological activity .
Properties
CAS No. |
594816-64-5 |
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Molecular Formula |
C15H9BrO3 |
Molecular Weight |
317.13 g/mol |
IUPAC Name |
3-bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one |
InChI |
InChI=1S/C15H9BrO3/c16-14-12-7-10(18)5-6-11(12)15(19)13(14)8-1-3-9(17)4-2-8/h1-7,17-18H |
InChI Key |
PMSRTLBMXMXKDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(C2=O)C=CC(=C3)O)Br)O |
Origin of Product |
United States |
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